Product packaging for (5-(Benzyloxy)pyrimidin-2-YL)methanol(Cat. No.:CAS No. 132259-99-5)

(5-(Benzyloxy)pyrimidin-2-YL)methanol

Cat. No.: B1378986
CAS No.: 132259-99-5
M. Wt: 216.24 g/mol
InChI Key: GYCWCWBUQRQAMS-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)pyrimidin-2-yl)methanol (CAS 132259-99-5) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This pyrimidine-based building block features a benzyloxy group and a hydroxymethyl group on its heterocyclic core, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with the 5-(benzyloxy)pyrimidine structure are of significant interest in pharmaceutical R&D for the exploration of novel bioactive molecules. For instance, research into structurally related 5-(benzyloxy)pyridin-2(1H)-one derivatives has identified potent inhibitors of the c-Met kinase pathway, highlighting the potential of this chemotype in developing therapeutics targeting enzyme activity . As a versatile scaffold, it can be further functionalized; the hydroxymethyl group is particularly useful for conjugation or for synthesizing more complex molecular architectures. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in various applications, including but not limited to, method development, chemical synthesis, and as a standard in analytical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1378986 (5-(Benzyloxy)pyrimidin-2-YL)methanol CAS No. 132259-99-5

Properties

IUPAC Name

(5-phenylmethoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCWCWBUQRQAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction and Functionalization

The pyrimidine ring is commonly synthesized via condensation reactions involving appropriate aminopyrimidine or aminopyrazole precursors with diethyl malonate or related compounds under basic conditions. For example, reaction of aminopyrazole derivatives with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycles, which can be further chlorinated using phosphorus oxychloride to introduce reactive halogen atoms at specific positions on the ring (e.g., 5,7-dichloropyrimidine derivatives).

Introduction of the Benzyloxy Group

The benzyloxy substituent is introduced by nucleophilic substitution reactions, often involving benzyl alcohol or benzyl halides. For instance, benzyl alcohol can be reacted with ethyl bromoacetate in the presence of sodium hydride to form benzyl ethers with good yields (~76%). Alternatively, benzyl halides can be used to alkylate hydroxyl groups on the pyrimidine ring or intermediates under basic conditions (e.g., NaHCO3/KI in acetonitrile).

Installation of the Methanol Group

The methanol substituent at the 2-position is typically introduced via nucleophilic substitution or reduction steps. For example, selective substitution of a chlorine atom on the pyrimidine ring with a hydroxymethyl group can be achieved through palladium-catalyzed coupling reactions or by reduction of aldehyde intermediates formed by oxidation of primary alcohol precursors.

Protection and Deprotection Strategies

The benzyloxy group serves as a protecting group for hydroxyl functionalities during synthesis. After key transformations, the benzyl protecting group can be removed by catalytic hydrogenation (hydrogenolysis) using palladium on activated charcoal, yielding the free hydroxyl group in moderate to good yields (e.g., 66% yield for deprotection).

Catalytic and Coupling Reactions

  • Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are employed to attach various substituents to the pyrimidine ring, including benzyloxy groups or aromatic moieties, with moderate yields (55–61%).
  • Buchwald–Hartwig Amination: This palladium-catalyzed amination reaction is used for introducing amino substituents or ring closure steps in the synthesis of heterocyclic pyrimidine derivatives.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Aminopyrazole + Diethyl malonate + NaOEt 84–89 Formation of dihydroxy-heterocycle
2 Chlorination Phosphorus oxychloride 38–61 Introduction of chlorine atoms at pyrimidine
3 Nucleophilic substitution Morpholine + K2CO3, room temperature 92–94 Selective substitution of chlorine
4 Benzylation (ether formation) Benzyl alcohol + ethyl bromoacetate + NaH 76 Formation of benzyloxy ether
5 Suzuki coupling Pd catalyst + boronic acid/ester 55–61 Introduction of aromatic substituents
6 Deprotection (hydrogenolysis) H2, Pd/C 66 Removal of benzyl protecting group
7 Oxidation Dess–Martin periodinane or other oxidants Variable Conversion of alcohol to aldehyde intermediates

Research Findings and Analysis

  • The use of benzyl protecting groups is critical for the selective functionalization of the pyrimidine ring without undesired side reactions on hydroxyl groups.
  • Chlorination with phosphorus oxychloride is a key step to activate positions on the pyrimidine ring for further nucleophilic substitution.
  • Palladium-catalyzed cross-coupling reactions provide versatility in modifying the pyrimidine core with various substituents, enhancing the compound's structural diversity.
  • Deprotection by catalytic hydrogenation is efficient and mild, preserving sensitive functionalities in the molecule.
  • Multi-step synthetic routes require careful control of reaction conditions (temperature, solvent, base/acid presence) to optimize yields and selectivity.

Summary Table of Preparation Methods

Preparation Aspect Method/Reaction Key Reagents/Conditions Yield Range (%) Comments
Pyrimidine ring formation Condensation with diethyl malonate Aminopyrazole, NaOEt, reflux 84–89 Base-mediated cyclization
Chlorination Phosphorus oxychloride POCl3, 70–140 °C 38–61 Halogenation for activation
Benzyloxy group introduction Benzylation via nucleophilic substitution Benzyl alcohol or benzyl halides, NaH or NaHCO3/KI 76 Protecting group installation
Coupling reactions Suzuki, Buchwald–Hartwig Pd catalyst, boronic acids/esters or amines 55–94 Key for diversification
Deprotection Hydrogenolysis H2, Pd/C 66 Removal of benzyl protecting groups
Oxidation Dess–Martin periodinane or equivalents Mild oxidants Variable Alcohol to aldehyde conversion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Pyrimidine and Pyridine Derivatives
Compound Name Core Structure Substituents at Position 5 Substituents at Position 2 Additional Features
(5-(Benzyloxy)pyrimidin-2-YL)methanol Pyrimidine Benzyloxy Methanol None
(4-(Benzyloxy)-1-(pyrimidin-2-yl)-1H-indol-2-yl)methanol (4ea) Pyrimidine-indole hybrid Benzyloxy (on indole) Methanol (on indole) Fused indole ring
(5-Bromo-3-methoxypyridin-2-yl)methanol Pyridine Bromo, Methoxy Methanol Pyridine core (vs. pyrimidine)
1-(5-(Benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione Pyrimidine Benzyloxy Piperazine-2,6-dione Cyclic amide substituent

Key Observations :

  • Core Heterocycle: The substitution of pyrimidine (two nitrogen atoms) with pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. For example, (5-Bromo-3-methoxypyridin-2-yl)methanol (pyridine-based) exhibits distinct reactivity compared to pyrimidine derivatives .
  • Substituent Effects : The benzyloxy group at position 5 is conserved in some analogues (e.g., compound 4ea), but its placement on a fused indole ring (as in 4ea) introduces steric and electronic differences .
  • Functional Group Diversity : The hydroxymethyl group in the target compound contrasts with bulkier groups like piperazine-2,6-dione in , which may reduce membrane permeability but enhance target binding specificity .

Spectroscopic Data Comparison

Table 2: Selected NMR Chemical Shifts (δ in ppm)
Compound 1H NMR (Pyrimidine/Indole Protons) 13C NMR (Key Carbons) Benzyloxy Protons (δ)
This compound δ 8.55 (s, 2H, pyrimidine) Not reported δ 5.19 (s, 2H)
4ea δ 8.55 (pyrimidine), 7.44 (indole) δ 158.28 (C=O), 157.76 (aromatic C) δ 5.19 (s, 2H)
1-(5-(Benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione δ 8.55 (pyrimidine) δ 170.2 (C=O, piperazine) δ 5.19 (s, 2H)

Key Findings :

  • The pyrimidine protons in the target compound and its piperazine derivative () resonate identically at δ 8.55, confirming similar electronic environments .
  • The benzyloxy group’s protons (δ ~5.19) remain consistent across analogues, indicating minimal electronic perturbation from additional substituents .
  • The indole ring in 4ea introduces downfield-shifted aromatic carbons (δ 157.76) compared to simpler pyrimidines .

Biological Activity

(5-(Benzyloxy)pyrimidin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2, characterized by a pyrimidine ring substituted with a benzyloxy group and a hydroxymethyl group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and influence cellular processes. The compound may interact with specific receptors or enzymes, leading to alterations in cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in cancer progression. For instance, docking studies have shown promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis .

Biological Activity Data

Activity Effect Reference
AnticancerInhibition of cell proliferation
AntiangiogenicSuppression of blood vessel formation
Enzyme inhibition (MMPs)Potential modulation of metastatic processes

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of derivatives related to this compound. The compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved cell cycle arrest at the sub-G1 phase, indicating apoptosis .

Case Study 2: Enzyme Interaction

In silico studies demonstrated that this compound analogs effectively inhibited MMP-2 and MMP-9 activities. These enzymes are implicated in cancer metastasis, suggesting that this compound could play a role in preventing tumor spread through enzymatic inhibition .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Activity : The compound has shown promise as an anticancer agent through various assays, indicating its potential for further development as a therapeutic agent.
  • Mechanistic Insights : Detailed molecular dynamics simulations suggest stable binding interactions with target enzymes, supporting its role as an inhibitor.
  • In Vivo Studies : Future studies are warranted to evaluate the in vivo efficacy and safety profile of this compound, as current research primarily focuses on in vitro assessments.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (5-(Benzyloxy)pyrimidin-2-YL)methanol, and how do they influence experimental design?

  • Answer : The compound’s LogP (2.1) and polar surface area (PSA, ~45.6 Ų) suggest moderate hydrophobicity and hydrogen-bonding capacity, critical for solubility and membrane permeability in biological assays . Its exact molecular weight (258.137 g/mol) and hydrogen-bond donor/acceptor counts (1 and 4, respectively) guide purification strategies (e.g., reverse-phase HPLC) and derivatization workflows. Stability studies should prioritize protecting the hydroxymethyl group from oxidation, as seen in analogous pyrimidinylmethanol derivatives .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : A two-step approach is typical:

  • Step 1 : Benzyl ether protection of a hydroxylated pyrimidine precursor (e.g., via Mitsunobu reaction or nucleophilic substitution).
  • Step 2 : Hydroxymethylation at the 2-position using formaldehyde or glyoxylic acid under basic conditions. Catalytic hydrogenation (e.g., Pd/C in methanol) is often employed for deprotection of intermediates, as demonstrated in related benzyloxy-pyrimidine syntheses .
    • Key Data : HRMS (ESI) for structural validation: m/z [M+H]+ calculated for analogous compounds: 256.1086 (observed: 256.1075) .

Q. How can researchers verify the structural integrity of this compound?

  • Answer :

  • NMR : Look for characteristic signals: δ ~4.6 ppm (CH₂OH), δ ~5.1 ppm (benzyloxy CH₂), and pyrimidine ring protons (δ 6.5–8.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., m/z 258.137 for C₁₃H₁₄N₂O₂) .
  • X-ray crystallography : Resolves regiochemistry and confirms spatial orientation of substituents, though limited by crystal-growing challenges .

Advanced Research Questions

Q. How do solvent systems and catalysts influence regioselective functionalization of the pyrimidine ring?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 2-position due to stabilization of transition states. For example, cobalt-catalyzed C–H activation in chloroform enables selective aminomethylation of pyrimidines . Computational studies (DFT) predict electron density distribution, guiding catalyst selection (e.g., Pd/C for hydrogenolysis of benzyl groups) .

Q. What computational tools can model the compound’s reactivity in drug discovery contexts?

  • Answer :

  • Molecular docking : Assess binding to targets (e.g., kinases) using PyMOL or Schrödinger Suite, leveraging the hydroxymethyl group’s hydrogen-bonding potential .
  • DFT calculations : Predict oxidation susceptibility of the CH₂OH group (e.g., B3LYP/6-31G* level) .
    • Case Study : Analogous pyrimidinylmethanols show affinity for purinergic receptors (e.g., P2X7), validated via in silico and SPR assays .

Q. How can conflicting stability data (e.g., oxidation rates) be resolved experimentally?

  • Answer : Contradictions arise from solvent polarity and trace metal impurities. Mitigation strategies:

  • Oxidative stability : Compare rates in methanol (protic) vs. acetonitrile (aprotic) using HPLC-MS. Add antioxidants (e.g., BHT) or store under nitrogen .
  • Accelerated degradation studies : Expose to UV light or elevated temperatures (40–60°C) and monitor decomposition products via LC-HRMS .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : The absence of stereocenters simplifies scaling, but side reactions (e.g., over-oxidation to carboxylic acids) require strict control:

  • Temperature : Maintain ≤0°C during hydroxymethylation to minimize byproducts.
  • Catalyst loading : Optimize Pd/C ratios (5–10 wt%) for efficient benzyl group removal without over-reduction .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueRelevance
LogP2.1Predicts lipid bilayer penetration
PSA45.6 ŲIndicates hydrogen-bonding capacity
Rotatable bonds6Flexibility for target binding
StabilitySensitive to oxidationRequires inert storage conditions

Table 2 : Recommended Analytical Methods

TechniqueApplicationReference
¹H/¹³C NMRStructural validation
HRMSExact mass confirmation
HPLC-PDAPurity assessment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 2
(5-(Benzyloxy)pyrimidin-2-YL)methanol

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